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Compound of Interest

Compound Name: 3-(3-Chlorophenoxy)azetidine

Cat. No.: B1358438

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-(3-Chlorophenoxy)azetidine, a
heterocyclic compound of interest in medicinal chemistry. This document covers its chemical
identifiers, potential synthetic routes, and predicted biological activities based on related
compounds, offering a valuable resource for researchers exploring its therapeutic potential.

Chemical Identifiers and Properties

3-(3-Chlorophenoxy)azetidine is a small molecule featuring a central azetidine ring linked to a
3-chlorophenoxy group. Its core identifiers and physicochemical properties are summarized
below.
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Identifier Value Source
CAS Number 868833-95-8 [1]
Molecular Formula CoH10CINO [2]
Molecular Weight 183.64 g/mol [2]
IUPAC Name 3-(3-chlorophenoxy)azetidine [2]

Canonical SMILES

C1C(0C2=CC=CC(Cl)=C2)NC
1

[2]

InChl Key

NVLTWTXWRIFYFW-
UHFFFAOYSA-N

[2]

Predicted XlogP

2.4

[2]

Synthesis and Experimental Protocols

While a specific experimental protocol for the synthesis of 3-(3-Chlorophenoxy)azetidine is

not extensively detailed in the literature, a general and plausible route can be adapted from

established methods for the synthesis of 3-aryloxyazetidines. The following protocol is a

representative example based on a Williamson ether synthesis approach.

2.1. Proposed Synthesis of 3-(3-Chlorophenoxy)azetidine

The synthesis can be envisioned in two main steps: protection of the azetidine nitrogen,

followed by nucleophilic substitution with 3-chlorophenol, and subsequent deprotection.
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Click to download full resolution via product page
Figure 1: Proposed Synthetic Pathway for 3-(3-Chlorophenoxy)azetidine.
2.1.1. Experimental Protocol: Synthesis of N-Boc-3-(3-chlorophenoxy)azetidine

o Materials: 1-Boc-3-hydroxyazetidine, Sodium hydride (NaH, 60% dispersion in mineral oil),
3-Chlorophenol, Anhydrous Dimethylformamide (DMF).

e Procedure:

o To a stirred suspension of NaH (1.2 eq) in anhydrous DMF at O °C under an inert
atmosphere, add a solution of 3-chlorophenol (1.1 eq) in anhydrous DMF dropwise.

o Allow the mixture to stir at room temperature for 30 minutes.
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Add a solution of 1-Boc-3-tosyloxyazetidine (1.0 eq) in anhydrous DMF.

Heat the reaction mixture to 80 °C and monitor the reaction progress by Thin Layer
Chromatography (TLC).

Upon completion, cool the reaction to room temperature and quench by the slow addition
of water.

Extract the aqueous layer with ethyl acetate (3x).

Wash the combined organic layers with water and brine, dry over anhydrous sodium
sulfate, and concentrate under reduced pressure.

Purify the crude product by silica gel column chromatography to obtain N-Boc-3-(3-
chlorophenoxy)azetidine.

2.1.2. Experimental Protocol: Deprotection to yield 3-(3-Chlorophenoxy)azetidine

o Materials: N-Boc-3-(3-chlorophenoxy)azetidine, Trifluoroacetic acid (TFA),
Dichloromethane (DCM).

e Procedure:

[e]

Dissolve the purified N-Boc-3-(3-chlorophenoxy)azetidine in DCM.

Add TFA (10 eq) dropwise at 0 °C.

Stir the reaction mixture at room temperature and monitor by TLC.

Upon completion, concentrate the reaction mixture under reduced pressure.

Dissolve the residue in a minimal amount of DCM and neutralize with a saturated solution
of sodium bicarbonate.

Extract the aqueous layer with DCM (3x).

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to
yield 3-(3-Chlorophenoxy)azetidine.
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Potential Biological Activities and Screening

Protocols

While no specific biological data for 3-(3-Chlorophenoxy)azetidine has been reported, the

azetidine scaffold is a well-established pharmacophore present in numerous biologically active

compounds. Based on the activities of structurally related molecules, several potential

therapeutic areas can be proposed for investigation.

3.1. Predicted Biological Targets

Potential Biological Target

Rationale based on Analogous
Compounds

GABA Transporters (GATS)

Azetidine derivatives have shown inhibitory
activity against GABA uptake, suggesting
potential applications in neurological disorders

like epilepsy.[3][4]

Nicotinic Acetylcholine Receptors (nAChRSs)

Certain 3-substituted azetidines are potent and
selective ligands for nAChR subtypes, indicating

a possible role in CNS disorders.[5]

Bacterial Cell Wall Synthesis

The azetidine ring is a core component of (3-
lactam antibiotics.[6] Analogs have shown
potent bactericidal activity against multidrug-
resistant Mycobacterium tuberculosis by

inhibiting mycolate assembly.[7]

Tubulin Polymerization

Azetidine-containing compounds have been
developed as analogs of combretastatin A-4, a
potent microtubule-disrupting agent, showing

significant anticancer activity.[8][9][10]

Signal Transducer and Activator of Transcription
3 (STAT3)

Novel azetidine-based compounds have been
identified as irreversible inhibitors of STAT3

activation, a key pathway in many cancers.[9]

3.2. Recommended In Vitro Screening Protocols
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To evaluate the potential biological activities of 3-(3-Chlorophenoxy)azetidine, a tiered
screening approach is recommended.
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i
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Figure 2: General Experimental Workflow for Biological Screening.

3.2.1. Antibacterial Susceptibility Testing (Agar Well Diffusion Method)

o Objective: To assess the antibacterial activity against Gram-positive and Gram-negative
bacteria.

o Materials: Mueller-Hinton agar, bacterial strains (e.g., Staphylococcus aureus, Escherichia
coli), sterile cork borer, standard antibiotic (e.g., Ciprofloxacin).

e Procedure:
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o Prepare and pour sterile Mueller-Hinton agar into petri dishes.
o Once solidified, inoculate the agar surface uniformly with the test bacterial strain.
o Create wells (6 mm diameter) in the agar using a sterile cork borer.

o Add a defined concentration of 3-(3-Chlorophenoxy)azetidine dissolved in a suitable
solvent (e.g., DMSO) to the wells.

o Use the solvent as a negative control and a standard antibiotic as a positive control.

o Incubate the plates at 37 °C for 24 hours.

o

Measure the diameter of the zone of inhibition around each well.[11]
3.2.2. In Vitro Cytotoxicity Assay (MTT Assay)
» Objective: To determine the cytotoxic effect on cancer cell lines.

e Materials: Human cancer cell lines (e.g., MCF-7, A549), cell culture medium, 3-(4,5-
dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), solubilization solution.

e Procedure:

o

Seed cancer cells in a 96-well plate and allow them to adhere overnight.

o Treat the cells with various concentrations of 3-(3-Chlorophenoxy)azetidine for 48-72
hours.

o Add MTT solution to each well and incubate for 4 hours to allow the formation of formazan
crystals.

o Add a solubilization solution to dissolve the formazan crystals.
o Measure the absorbance at 570 nm using a microplate reader.

o Calculate the percentage of cell viability relative to the untreated control and determine the
ICso value.
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3.2.3. GABA Uptake Inhibition Assay
o Objective: To evaluate the inhibitory effect on GABA transporters.

o Materials: Cell line expressing a specific GABA transporter (e.g., GAT-1), radiolabeled GABA
([FBHJGABA), scintillation cocktail.

e Procedure:

[¢]

Culture the cells in appropriate plates.

Pre-incubate the cells with various concentrations of 3-(3-Chlorophenoxy)azetidine.

[e]

o

Initiate GABA uptake by adding a mixture of [BH]JGABA and unlabeled GABA.

[¢]

Terminate the uptake by washing with ice-cold buffer.

[¢]

Lyse the cells and measure the radioactivity using a scintillation counter.

Calculate the percentage of inhibition and determine the ICso value.[3]

[e]

Potential Signaling Pathways

Based on the activities of related azetidine compounds, 3-(3-Chlorophenoxy)azetidine could
potentially modulate several key signaling pathways. Further investigation is required to
elucidate its precise mechanism of action.
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Figure 3: Potential Signaling Pathways Modulated by 3-(3-Chlorophenoxy)azetidine.

Disclaimer: The information provided in this technical guide is intended for research and
development purposes only. The synthesis and handling of this compound should be
performed by qualified professionals in a laboratory setting with appropriate safety precautions.
The biological activities described are based on predictions from related compounds and
require experimental validation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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